(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
Description
This compound is a methanone derivative featuring a tetrahydropyran (THP) ring substituted with a phenyl group at the 4-position and a piperidine moiety linked via an oxygen atom to a pyridazine ring. The tetrahydropyran group may enhance metabolic stability and blood-brain barrier permeability compared to simpler cyclic ethers .
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(21(10-15-26-16-11-21)17-5-2-1-3-6-17)24-13-8-18(9-14-24)27-19-7-4-12-22-23-19/h1-7,12,18H,8-11,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPYRWCRIVGTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for its application in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 418.497 g/mol. The compound features a tetrahydro-pyran moiety and a piperidine ring, which are known to influence biological interactions.
Antioxidant Activity
Research indicates that derivatives of tetrahydropyran compounds exhibit significant antioxidant activity. For instance, compounds similar to the target compound have demonstrated the ability to inhibit tyrosinase, an enzyme involved in melanin production, which can be linked to antioxidant properties . The inhibition of tyrosinase can be beneficial in treating hyperpigmentation disorders.
Cytotoxicity and Cell Viability
In vitro studies have shown that certain derivatives do not exhibit cytotoxic effects on cell lines at concentrations up to 25 μM, indicating a favorable safety profile . This is particularly relevant for compounds intended for therapeutic use, as low toxicity is essential for patient safety.
Enzyme Inhibition
The compound's structural components suggest potential activity against various enzymes. For example, related compounds have been studied as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms. Inhibiting PARP can be particularly effective in cancer therapies where DNA repair pathways are exploited by cancer cells .
Study on Tyrosinase Inhibition
A study focusing on phenolic compounds similar to the target compound demonstrated that they could effectively inhibit tyrosinase activity with IC50 values ranging from 3.8 μM to 28.9 μM . These findings highlight the potential of the target compound as an anti-melanogenic agent, which could be useful in cosmetic applications.
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound A | 3.8 | Strong inhibitor |
| Compound B | 28.9 | Moderate inhibitor |
| Compound C | >50 | Weak inhibitor |
Study on PARP Inhibition
Another significant study explored the development of piperidine derivatives as PARP inhibitors, showing promising antiproliferative effects against BRCA-deficient cancer cells . The structural similarity of these derivatives to the target compound suggests that it may also possess similar inhibitory effects.
Comparison with Similar Compounds
Structural Analogues from Patent Literature (Piperidine- and Pyrimidinone-Based Derivatives)
The European Patent Application (Bulletin 2023/39) describes derivatives of 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one with diverse substituents, including piperidine, piperazine, and heteroaryl groups . Key comparisons:
Comparison with Thiophene- and Pyrazole-Containing Methanones
A study on arylpiperazines and pyrazolopyrimidinones synthesized compounds such as thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21) and 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) .
Key Insight : Replacing thiophene or pyrazole with pyridazine in the target compound may reduce electrophilicity and oxidative metabolism, improving pharmacokinetic profiles .
Comparison with Pyrido[4,3-d]pyrimidinone Methanones
A related compound, (4-azepan-1-yl-2-pyridin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-(3-methoxy-phenyl)-methanone (MW: 443.54), shares a methanone core but incorporates a pyrido-pyrimidinone scaffold .
Key Insight: The pyrido-pyrimidinone derivative’s fused ring system may enhance planar stacking interactions with biological targets, whereas the target compound’s pyridazine and THP groups could favor solubility and BBB penetration .
Methodological Considerations for Compound Similarity Analysis
Studies emphasize that structural similarity metrics (e.g., Tanimoto coefficients, pharmacophore mapping) must account for both electronic and steric features to predict biological activity accurately . For example:
- Pyridazine vs.
- Tetrahydropyran vs. Cyclohexane : The oxygen atom in THP improves water solubility and may reduce CYP450-mediated metabolism relative to purely hydrocarbon rings .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis approach is common. For example, refluxing precursors (e.g., substituted piperidines or pyridazinones) with chloranil in xylene for 25–30 hours under inert conditions can yield intermediates, followed by purification via recrystallization (e.g., methanol) to achieve >90% purity . Catalyst choice (e.g., p-toluenesulfonic acid) in one-pot reactions can reduce reaction steps but may require optimization of stoichiometry and solvent systems .
- Key Variables : Reaction time, solvent polarity, and catalyst loading directly affect yield. Longer reflux durations improve conversion but may degrade heat-sensitive intermediates.
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to distinguish quaternary carbons (e.g., methanone carbonyl at ~200 ppm) and aromatic protons (pyridazine/phenyl groups). Spin-spin coupling in the pyran ring (tetrahydro-2H-pyran) confirms stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS with isotopic pattern analysis validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₄N₂O₃). Fragmentation patterns should align with pyridazin-3-yloxy and piperidinyl moieties .
Q. What purification strategies are effective for removing byproducts (e.g., unreacted precursors)?
- Methodology :
- Recrystallization : Use methanol or ethanol for high-purity solids; monitor solubility gradients to avoid co-precipitation of impurities .
- Column Chromatography : Optimize mobile phases (e.g., hexane:ethyl acetate gradients) based on TLC Rf values. Silica gel with 5% triethylamine minimizes tailing for basic intermediates .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., LogP, bioavailability)?
- Methodology :
- In Silico Tools : Use SwissADME or QikProp to calculate physicochemical descriptors (LogP ~3.2, TPSA ~70 Ų). Molecular dynamics simulations (e.g., Desmond) assess membrane permeability and P-gp efflux risks .
- Docking Studies : Target-specific docking (e.g., with CYP450 isoforms) predicts metabolic stability. Pyridazin-3-yloxy groups may exhibit high metabolic clearance due to oxidative susceptibility .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Experimental Design :
- SAR Studies : Synthesize analogs with halogen substitutions (e.g., Cl, F) on the phenyl or pyridazine rings. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .
- Thermal Analysis : DSC/TGA evaluates stability; bulky substituents (e.g., 4-phenyltetrahydro-2H-pyran) increase melting points but may reduce solubility .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch variability in reagent purity .
- Meta-Analysis : Use tools like RevMan to aggregate data from heterogeneous studies. Adjust for confounding factors (e.g., solvent DMSO concentration >0.1% may artifactually suppress activity) .
Q. How to assess environmental persistence and ecotoxicological risks of this compound?
- Methodology :
- Degradation Studies : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light). LC-MS/MS monitors degradation products; pyridazinone rings may hydrolyze to carboxylic acids .
- Ecotoxicology : Daphnia magna acute toxicity assays (OECD 202) determine EC₅₀ values. Correlate with computational QSAR models for prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
